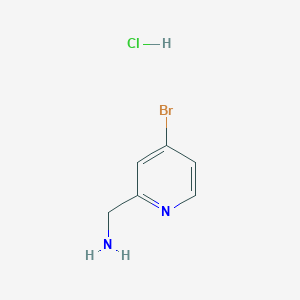

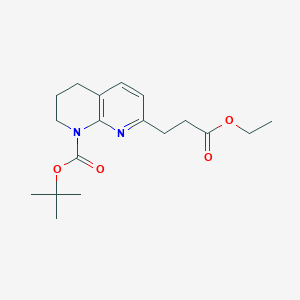

![molecular formula C10H10N2O3 B1374860 Ethyl 6-aminobenzo[d]isoxazole-3-carboxylate CAS No. 932702-23-3](/img/structure/B1374860.png)

Ethyl 6-aminobenzo[d]isoxazole-3-carboxylate

货号 B1374860

CAS 编号:

932702-23-3

分子量: 206.2 g/mol

InChI 键: ABHHOWURTXVLBH-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

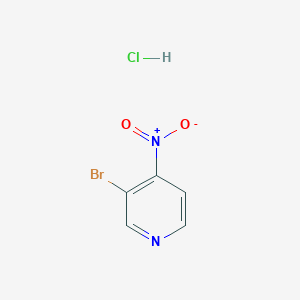

Ethyl 6-aminobenzo[d]isoxazole-3-carboxylate, also known as EAIB, is a chemical compound that has recently gained attention due to its potential applications in various fields of research and industry. It has a molecular formula of C10H10N2O3 .

Molecular Structure Analysis

The molecular structure of Ethyl 6-aminobenzo[d]isoxazole-3-carboxylate consists of an isoxazole ring attached to a benzene ring, with an ethyl ester and an amino group attached to the benzene ring .Physical And Chemical Properties Analysis

Ethyl 6-aminobenzo[d]isoxazole-3-carboxylate has a predicted boiling point of 385.7±22.0 °C and a predicted pKa of 1.54±0.10 . Its density is 1.319 .科学研究应用

Synthesis of New Compounds

- Ethyl 2-aminobenzo[d]thiazole-6-carboxylate is used in the synthesis of new piperidine substituted benzothiazole derivatives. These compounds have shown promising antibacterial and antifungal activities (Shafi, Rajesh, & Senthilkumar, 2021).

Chemical Transformations and Optical Properties

- The compound undergoes various chemical transformations leading to the production of diverse derivatives with potential biological activities. The optical properties of these compounds are explored using photoluminescence spectra (Abignente et al., 1983).

Photoisomerization Studies

- Ethyl 6-aminobenzo[d]isoxazole-3-carboxylate derivatives undergo photoisomerization, a process of structural change under light exposure. This phenomenon is studied for understanding the compound's behavior under different conditions (Pazdera et al., 1997).

Corrosion Inhibition in Industrial Processes

- Certain derivatives, such as ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, are effective as corrosion inhibitors for mild steel, useful in industrial pickling processes. These derivatives show high efficiency and form protective adsorbed films on metal surfaces (Dohare et al., 2017).

Neuroprotective Properties

- ITH4012, a derivative of Ethyl 5-amino-6,7,8,9-tetrahydro-2-methyl-4-phenylbenzol[1,8]naphthyridine-3-carboxylate, has shown neuroprotective properties and potential as a calcium promotor, beneficial for reducing cell death induced by various compounds (Orozco et al., 2004).

Polymorphic and Solvate Structures Study

- Research on polymorphic and solvate structures of ethyl ester and carboxylic acid derivatives of WIN 61893 analogue, a related compound, enhances the understanding of their stability and behavior in different solutions (Salorinne et al., 2014).

属性

IUPAC Name |

ethyl 6-amino-1,2-benzoxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-2-14-10(13)9-7-4-3-6(11)5-8(7)15-12-9/h3-5H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABHHOWURTXVLBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00723363 | |

| Record name | Ethyl 6-amino-1,2-benzoxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00723363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-aminobenzo[d]isoxazole-3-carboxylate | |

CAS RN |

932702-23-3 | |

| Record name | Ethyl 6-amino-1,2-benzoxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00723363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

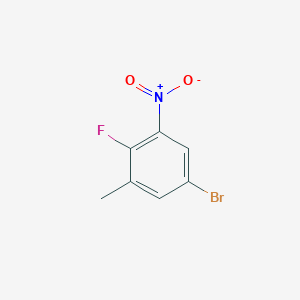

Synthesis routes and methods I

Procedure details

Ethyl 6-nitrobenzo[d]isoxazole-3-carboxylate (12.7 mmol), iron (53.6 mmol), and ammonium chloride (56.1 mmol) were combined and diluted with ethanol (150 mL) and water (20 mL). The resulting suspension was heated at reflux, with vigorous stirring, for 2 h. The reaction mixture was filtered through Celite, diluted with brine (200 mL), and the resulting solution was extracted with ethyl acetate (200 mL). The organic layer was washed with of brine (3×200 mL), dried (magnesium sulfate), and concentrated. The residue was purified by chromatography (20/1 petroleum ether/ethyl acetate) to provide ethyl 6-aminobenzo[d]isoxazole-3-carboxylate 49.6% yield as a orange solid

Quantity

12.7 mmol

Type

reactant

Reaction Step One

Yield

49.6%

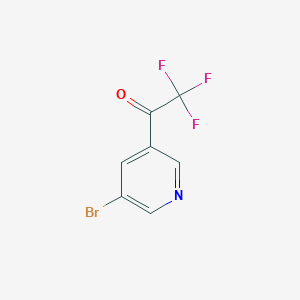

Synthesis routes and methods II

Procedure details

Quantity

Extracted from reaction SMILES

Type

reactant

Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'-(tert-Butoxycarbonyl)spiro[chromene-2,4'-piperidine]-4-carboxylic acid](/img/structure/B1374792.png)

![(3Ar,4R,5R,6aS)-4-((S,E)-3-((tert-Butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1374793.png)

![tert-Butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B1374799.png)